N-(4-Methoxyphenyl)-2-thiophenecarboxamide
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Overview
Description
N-(4-Methoxyphenyl)-2-thiophenecarboxamide: is an organic compound that belongs to the class of amides It features a thiophene ring substituted with a carboxamide group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-2-thiophenecarboxamide typically involves the condensation of 4-methoxyaniline with 2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methoxyphenyl)-2-thiophenecarboxamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(4-Methoxyphenyl)-2-thiophenecarboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: The compound has shown potential as a pharmacophore in drug discovery. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for therapeutic development .
Industry: In the materials science field, this compound is explored for its electronic properties. It is used in the development of organic semiconductors and photovoltaic materials .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation. The compound can bind to active sites of enzymes or receptors, leading to the modulation of signaling pathways and cellular responses .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-thiophenecarboxamide: Unique due to its specific substitution pattern and electronic properties.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the thiophene ring, resulting in different chemical and biological properties.
N-(4-Methoxyphenyl)-2-(4-phenoxy)acetamide: Contains a phenoxy group instead of a thiophene ring, leading to variations in reactivity and applications.
Uniqueness: This compound stands out due to its combination of a methoxyphenyl group and a thiophene ring. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
64419-14-3 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NO2S/c1-15-10-6-4-9(5-7-10)13-12(14)11-3-2-8-16-11/h2-8H,1H3,(H,13,14) |
InChI Key |
DTHZTXGJRSLGFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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